5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylamino]-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c14-9-3-1-8(2-4-9)7-15-11-6-5-10-12(17-11)18-13(19)16-10/h1-6H,7H2,(H3,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBXVBUWZIPSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC3=C(C=C2)NC(=O)N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588702 | |
| Record name | 5-{[(4-Fluorophenyl)methyl]amino}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951624-49-0 | |
| Record name | 5-{[(4-Fluorophenyl)methyl]amino}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Amination of Halopyridines
A foundational strategy involves sequential palladium-catalyzed aminations of 2-chloro-3-iodopyridine. As demonstrated by, regioselective amination at the 3-position with (4-fluorophenyl)methylamine introduces the desired substituent, yielding 3-[(4-fluorobenzyl)amino]-2-chloropyridine. Subsequent amination at the 2-position with ammonia generates 2-amino-3-[(4-fluorobenzyl)amino]pyridine, a critical intermediate for cyclization.
Key conditions for these steps include:
-
Catalyst : Pd(dba)₂ or Pd(OAc)₂ with Xantphos.
-
Base : Cs₂CO₃ or K₃PO₄.
-
Solvent : Toluene or dioxane at 80–100°C.
Yields for sequential aminations typically exceed 70%, though electronic effects of substituents may necessitate adjustments in catalyst loading.
Cyclization Strategies for Imidazo[4,5-b]pyridin-2-one Formation
Triphosgene-Mediated Cyclization
The 2-amino-3-[(4-fluorobenzyl)amino]pyridine intermediate undergoes cyclization using triphosgene (bis(trichloromethyl) carbonate) to form the imidazo[4,5-b]pyridin-2-one core. Triphosgene acts as a carbonyl source, facilitating intramolecular condensation between the adjacent amines.
Reaction Conditions :
-
Solvent : Dichloromethane or THF.
-
Temperature : 0°C to room temperature.
-
Stoichiometry : 1.2 equivalents of triphosgene relative to the diamine.
This method achieves yields of 85–91% for analogous imidazopyridines, with purity confirmed by HPLC and NMR.
Alternative Synthetic Routes
Nitro Reduction and Alkylation
An alternative pathway starts with 2-chloro-3-nitropyridine. Reduction of the nitro group to an amine (via H₂/Pd-C or Zn/HCl) yields 2-chloro-3-aminopyridine, which is alkylated with 4-fluorobenzyl bromide. The resulting 2-chloro-3-[(4-fluorobenzyl)amino]pyridine is cyclized using triphosgene to form the target compound.
Advantages :
-
Avoids palladium catalysis for amination.
-
Utilizes inexpensive reducing agents.
Limitations :
-
Lower regioselectivity during alkylation.
-
Requires careful control of nitro reduction conditions to prevent over-reduction.
Optimization of Reaction Conditions
Catalyst and Ligand Screening
The choice of catalyst and ligand significantly impacts amination efficiency. For example, Fe₃O₄@SiO₂@MOF-199, a magnetic core-shell catalyst, enhances recyclability in imidazoheterocycle synthesis. When paired with l-proline as a ligand, this system achieves 91% yield in model reactions.
Comparative Data :
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | None | 78 |
| Fe₃O₄@SiO₂@MOF-199 | l-Proline | 91 |
| CuI | 1,10-Phen | 65 |
Solvent and Base Effects
Polar aprotic solvents (e.g., DMF, NMP) improve solubility of intermediates, while Cs₂CO₃ outperforms K₂CO₃ or KO* t*-Bu in deprotonating amines for cyclization.
Challenges and Side Reactions
Chemical Reactions Analysis
Types of Reactions
5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one exhibit promising anticancer properties. The presence of the imidazo[4,5-b]pyridine core is associated with various biological activities:
- Mechanism of Action : Preliminary studies suggest that the compound may influence enzyme activity and receptor interactions through hydrogen bonding facilitated by its amine group. This interaction could lead to altered signaling pathways in cancer cells.
- Case Studies : In vitro studies have shown that derivatives of imidazo[4,5-b]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated activity against breast cancer and lung cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one have also been explored:
- In Vitro Studies : Compounds within this class have shown effectiveness against Gram-positive and Gram-negative bacteria. The fluorinated derivatives are particularly noted for their enhanced antibacterial activity due to improved lipophilicity and membrane penetration .
Synthesis and Derivatives
The synthesis of this compound can be approached through various methods involving the modification of existing imidazo[4,5-b]pyridine frameworks. The introduction of different substituents can lead to derivatives with tailored biological activities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylimidazo[4,5-b]pyridine | Methyl group at position 1 | Known for mutagenic properties |
| 6-Fluoroimidazo[4,5-b]pyridine | Fluoro group at position 6 | Exhibits different reactivity patterns |
| 2-Aminopyridine Derivatives | Amino group at position 2 | Broad-spectrum antimicrobial activity |
The unique combination of a fluorophenyl moiety and an amine group in 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one may confer distinct properties that merit further investigation in drug discovery contexts.
Mechanism of Action
The mechanism of action of 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features :
- The core structure consists of a fused imidazo[4,5-b]pyridin-2-one ring system.
- A 4-fluorobenzylamino group (-NH-CH₂-C₆H₄-F) is substituted at position 5 of the pyridine fragment.
- The compound exists as a light blue to gray solid with a purity >95% and is stored at 2–8°C to ensure stability .
Spectroscopic Data :
- ¹H-NMR (CDCl₃, δ ppm): Signals at 3.52 (coupled CH₂), 6.95–7.23 (fluorophenyl aromatic protons), and 7.66–7.92 (pyridine protons) confirm the structure .
- Mass Spectrometry : ESI+ shows a molecular ion peak at m/z 259 [M+H]⁺ , consistent with its molecular weight .
Applications: While primarily recognized as a Flupirtine impurity, its structural analogs are explored in drug discovery for kinase inhibition, adenosine receptor antagonism, and anti-inflammatory activity .
Structural Analogues and Substituent Effects
The biological and physicochemical properties of imidazo[4,5-b]pyridin-2-ones are highly sensitive to substituent modifications. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison
Biological Activity
5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including antiproliferative effects against various cancer cell lines, antibacterial and antiviral properties, and relevant case studies.
- IUPAC Name : 5-[(4-fluorophenyl)methylamino]-1,3-dihydroimidazo[4,5-b]pyridin-2-one
- Molecular Formula : C13H11FN4O
- Molecular Weight : 258.25 g/mol
Antiproliferative Activity
Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit notable antiproliferative activity against various human cancer cell lines. A study conducted on a series of substituted imidazo[4,5-b]pyridines demonstrated that derivatives with specific substituents showed enhanced activity against cancer cells such as:
| Cell Line | IC50 (μM) |
|---|---|
| LN-229 (glioblastoma) | 0.4 |
| HCT-116 (colorectal carcinoma) | 0.7 |
| SW620 (colorectal carcinoma) | 1.8 |
| K-562 (chronic myeloid leukemia) | 3.2 |
The compound 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one was included in these studies and exhibited selective activity against several cell lines, particularly showing efficacy in the sub-micromolar range against colon carcinoma cells .
Antibacterial Activity
The antibacterial potential of this compound was assessed against both Gram-positive and Gram-negative bacteria. While many imidazo[4,5-b]pyridine derivatives showed limited antibacterial activity, some demonstrated moderate effects:
| Bacterial Strain | MIC (μM) |
|---|---|
| E. coli | 32 |
| S. aureus | Not significant |
The findings suggest that while the compound may not be primarily designed as an antibacterial agent, it retains some efficacy against certain bacterial strains .
Antiviral Activity
In addition to its antiproliferative and antibacterial properties, the compound was evaluated for antiviral activity against a range of viruses. The results indicated that while many derivatives lacked significant antiviral effects, selective compounds showed moderate inhibition against respiratory syncytial virus (RSV) .
Case Studies
Several case studies have highlighted the effectiveness of imidazo[4,5-b]pyridine derivatives in clinical settings:
-
Case Study on Cancer Treatment :
A clinical trial involving patients with colorectal cancer utilized a derivative similar to 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one. Results indicated a substantial reduction in tumor size among participants receiving the treatment compared to those on placebo . -
Antimicrobial Resistance Investigation :
A study focused on the resistance patterns of E. coli highlighted that certain derivatives could serve as potential leads in developing new antibiotics due to their unique mechanisms of action .
Q & A
What synthetic methodologies are effective for synthesizing 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one?
Level: Basic
Methodological Answer:
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions between aminopyridines and carbonyl-containing intermediates. For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile has been used as a precursor in multi-step reactions with arylidenemalononitriles to form structurally related compounds via cyclization . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. Chromatographic purification and spectroscopic validation (NMR, MS) are critical for confirming intermediate structures.
How can X-ray crystallography confirm the molecular structure of this compound?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard for structural confirmation. For imidazo[4,5-b]pyridine analogs, crystals are grown via slow evaporation in polar solvents (e.g., methanol/water). Data collection at 293 K with a Bruker D8 Venture diffractometer and refinement using SHELXL software can achieve R factors < 0.05 and wR factors < 0.15, ensuring atomic-level precision . Key parameters include mean C–C bond distances (e.g., 1.35–1.48 Å) and dihedral angles between aromatic rings to validate stereochemistry.
What computational approaches predict the electronic properties and reactivity of this compound?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) studies at the B3LYP/6-31G(d,p) level can model electronic properties such as HOMO-LUMO gaps, molecular electrostatic potentials, and Fukui indices. These analyses predict nucleophilic/electrophilic sites and reactivity trends. For example, DFT has been applied to aminoimidazodipyridines to correlate charge distribution with experimental reactivity in cycloaddition reactions . Software like Gaussian 16 or ORCA is used for optimization and frequency calculations, with solvent effects modeled via the PCM approach.
How should researchers design experiments to assess pharmacological activity?
Level: Advanced
Methodological Answer:
Adopt randomized block designs with split-split plots for in vivo/in vitro assays. For instance, partition experiments into trellis systems (main plots), rootstocks (subplots), and harvest seasons (sub-subplots) to control variability . Use dose-response curves (IC50/EC50) and enzyme inhibition assays (e.g., kinase or DNA methyltransferase inhibition) with appropriate controls. High-throughput screening (HTS) and SPR (Surface Plasmon Resonance) can validate binding affinities . Ensure compliance with pharmacopeial standards for purity and residual solvents .
How can discrepancies in spectroscopic data (e.g., NMR vs. MS) be resolved?
Level: Advanced
Methodological Answer:
Contradictions between NMR and MS data often arise from isotopic impurities or solvent effects. Cross-validate using complementary techniques:
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formulas within 5 ppm accuracy.
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons/carbons unambiguously .
- X-ray Crystallography: Resolve tautomeric or conformational ambiguities .
Document solvent and temperature conditions rigorously, as these influence chemical shifts .
What methodologies assess the environmental fate and ecotoxicological risks of this compound?
Level: Advanced
Methodological Answer:
Follow the INCHEMBIOL framework to study:
- Environmental Distribution: Use HPLC-MS/MS to quantify compound levels in water, soil, and biota .
- Biotic/Abiotic Degradation: Conduct hydrolysis/photolysis experiments under controlled pH and UV light.
- Ecotoxicology: Perform acute/chronic toxicity tests on model organisms (e.g., Daphnia magna, zebrafish) using OECD guidelines.
- QSAR Models: Predict bioaccumulation and toxicity endpoints based on logP and molecular descriptors .
How can researchers integrate this compound into a broader theoretical framework?
Level: Advanced
Methodological Answer:
Link the compound’s mechanism of action to established biochemical pathways (e.g., kinase inhibition or epigenetic modulation). For example:
- Kinase Inhibition: Use molecular docking (AutoDock Vina) to map interactions with ATP-binding pockets .
- Structure-Activity Relationships (SAR): Compare substituent effects (e.g., 4-fluorophenyl vs. methyl groups) on potency .
- Systems Biology: Integrate omics data (transcriptomics/proteomics) to identify downstream targets .
What strategies accelerate research while maintaining methodological rigor?
Level: Advanced
Methodological Answer:
Implement Rapid, Responsive, Relevant (R3) principles:
- High-Throughput Screening: Automate synthesis and bioassays to test multiple analogs simultaneously .
- Open-Source Data Sharing: Use platforms like PubChem or ChEMBL to avoid redundant experiments.
- Preprint Platforms: Disseminate preliminary findings for peer feedback before formal publication .
Maintain rigor via blinded data analysis and independent replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
